2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile
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Overview
Description
2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile is an organic compound that features a chlorophenyl group and a naphthyl group connected by an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 1-naphthylacetonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-(naphthalen-1-yl)acrylonitrile
- 2-(4-Methylphenyl)-3-(naphthalen-1-yl)acrylonitrile
- 2-(4-Methoxyphenyl)-3-(naphthalen-1-yl)acrylonitrile
Uniqueness
2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The combination of the chlorophenyl and naphthyl groups provides a distinct structural framework that can be leveraged in various chemical and biological applications.
Properties
Molecular Formula |
C19H12ClN |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-naphthalen-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C19H12ClN/c20-18-10-8-14(9-11-18)17(13-21)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-12H/b17-12- |
InChI Key |
FVYQZSOKZIVXHI-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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